molecular formula C10H18N2O2Si B8375668 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-3-carbaldehyde

1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-3-carbaldehyde

Cat. No. B8375668
M. Wt: 226.35 g/mol
InChI Key: SSOMUWSBEIEHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H18N2O2Si and its molecular weight is 226.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-3-carbaldehyde

Molecular Formula

C10H18N2O2Si

Molecular Weight

226.35 g/mol

IUPAC Name

1-(2-trimethylsilylethoxymethyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C10H18N2O2Si/c1-15(2,3)7-6-14-9-12-5-4-10(8-13)11-12/h4-5,8H,6-7,9H2,1-3H3

InChI Key

SSOMUWSBEIEHHE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC(=N1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride was added slowly to a clear solution of commercially available 4-bromo-1H-pyrazole-3-carbaldehyde Compound 2a (1 g, 3.56 mmol) in DMF (20 mL). The reaction was stirred at ambient temperature for 20 min; then 2-(trimethylsilyl)ethoxy-methyl chloride (755.7 μL, 4.27 mmol) was added dropwise to the reaction mixture. After the resultant solution was stirred at ambient temperature overnight, water (1 mL) was added to quench the reaction. The reaction mixture was diluted with ethyl acetate and washed with water, saturated sodium bicarbonate, and saturated sodium chloride. The organic solvent was dried over magnesium sulfate. After filtration and evaporation of the solvent in vacuo, the crude product was purified by flash chromatography (10:1 to 4:1 hexane/ethyl acetate) to yield (2-trimethylsilanyl-ethoxymethyl)-1H-pyrazole-3-carbaldehyde Compound 3a (620 mg, 57% yield) as white solid. 1H NMR (300 MHz, CDCl3) δ 9.97 (s, 1H), 7.64 (s, 1H), 5.81 (s, 2H), 3.62 (t, 2H), 0.93 (t, 2H), 0 (s, 9H); MS (ESI) m/z: 306.7 (M+H+), 328.7 (M+Na+).
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[Compound]
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2a
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1 g
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reactant
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20 mL
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solvent
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755.7 μL
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reactant
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resultant solution
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0 (± 1) mol
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1 mL
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Yield
57%

Synthesis routes and methods II

Procedure details

To a stirred suspension of NaH (274 mg, 11.4 mmol) in DMF (20 mL) was added solution of 1H-pyrazole-3-carbaldehyde (1.0 g, 10.4 mmol) in DMF (10 mL) dropwise at 0° C. and the mixture was stirred at room temperature for 10 min. The reaction mixture was cooled to 0° C. and SEM-Cl (1.90 g, 11.4 mmol) was added dropwise. The mixture was warmed to room temperature and stirred at the same temperature for 16 h. The reaction mixture was quenched with water and extracted with EtOAc (3×20 mL). The combined organic layers were washed water (20 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, 10% EtOAc/hexane as eluent) to provide compound A75-1 (350 mg, 29%) as colorless gum.
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274 mg
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20 mL
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1 g
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10 mL
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solvent
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1.9 g
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reactant
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